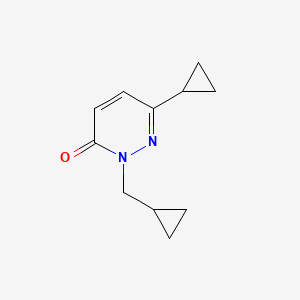![molecular formula C19H26N2O2 B2658846 N-Cyclopentyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide CAS No. 2418727-00-9](/img/structure/B2658846.png)
N-Cyclopentyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopentyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide, commonly known as CPMA, is a chemical compound that has gained significant attention in the field of scientific research. CPMA is a potent inhibitor of the protein-protein interaction between the oncogene MDM2 and the tumor suppressor p53, which has been identified as a potential target for cancer therapy.
Mechanism of Action
CPMA acts as a potent inhibitor of the MDM2-p53 interaction by binding to the hydrophobic pocket of MDM2, which is responsible for the binding of p53. This binding prevents the interaction between MDM2 and p53, leading to the activation of the p53 pathway and the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CPMA has been found to have significant biochemical and physiological effects in cancer cells. CPMA induces the activation of the p53 pathway, leading to the upregulation of p53 target genes involved in cell cycle arrest and apoptosis. CPMA also inhibits the proliferation of cancer cells and enhances the efficacy of chemotherapy and radiation therapy. In addition, CPMA has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
CPMA has several advantages for lab experiments, including its potent inhibitory activity against the MDM2-p53 interaction, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its minimal toxicity in normal cells. However, CPMA has several limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several future directions for the research and development of CPMA. One area of focus is the optimization of the synthesis method to improve the yield and purity of CPMA. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to CPMA treatment. Additionally, further studies are needed to investigate the potential of CPMA in combination with other cancer therapies, as well as its efficacy in animal models and clinical trials.
Synthesis Methods
CPMA can be synthesized through a multi-step process involving the reaction of cyclopentanone with 2-bromo-4-methoxybenzaldehyde, followed by the reaction of the resulting product with cyclopropylmethylamine and 2-chloroethyl chloroformate. The final step involves the reaction of the resulting intermediate with 1-(cyclopropylmethyl)aziridine to yield CPMA.
Scientific Research Applications
CPMA has been extensively studied for its potential use in cancer therapy. The protein-protein interaction between MDM2 and p53 plays a crucial role in the regulation of cell growth and apoptosis, and the inhibition of this interaction has been identified as a promising strategy for the treatment of cancer. CPMA has been shown to effectively inhibit the MDM2-p53 interaction, leading to the activation of the p53 pathway and the induction of cell cycle arrest and apoptosis in cancer cells. CPMA has also been found to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
properties
IUPAC Name |
N-cyclopentyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-19(20-15-5-1-2-6-15)17-7-3-4-8-18(17)23-13-16-12-21(16)11-14-9-10-14/h3-4,7-8,14-16H,1-2,5-6,9-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQYECIJSSUEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=CC=C2OCC3CN3CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

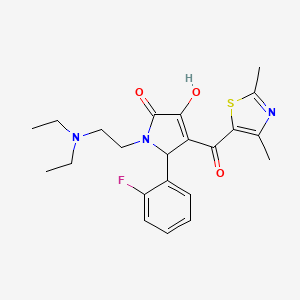
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(methylethyl)imidazole](/img/structure/B2658765.png)
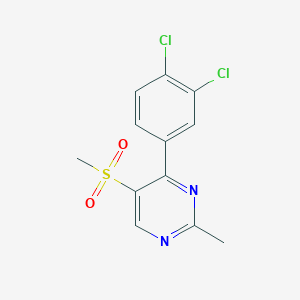

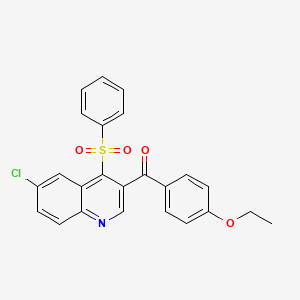
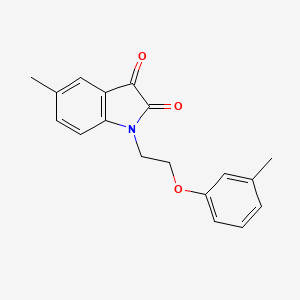
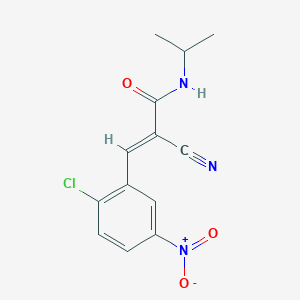
![methyl [(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B2658776.png)

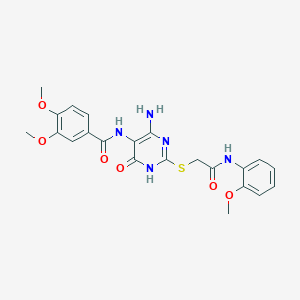

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3-methylpiperidin-1-yl)sulfonyl)benzoate](/img/structure/B2658783.png)
![5-(Furan-2-yl(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2658784.png)
